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molecular formula C12H12ClNO B3036572 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-74-6

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B3036572
M. Wt: 221.68 g/mol
InChI Key: MZHCOVGTFPCSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440652B2

Procedure details

To a stirred suspension of 2-(4-chlorophenyl)acetonitrile (3.06 g, 20.3 mmol) at 0° C. in DMSO (200 mL) was added NaH (1.79 g, 60% in mineral oil, 44.6 mmol). The reaction was stirred at 0° C. for 15 min then at room temperature for 30 min, resulting in a dark purple solution. To this solution was added 1-chloro-2-(2-chloroethoxy)ethane (3.18 g, 22.33 mmol) dropwise. The resulting mixture was stirred at room temperature overnight before diluting with 50 mL water and neutralizing to pH˜7.0 with 1.0 M aq. HCl. The reaction was extracted with Et2O (3×200 mL) and the combined organics were washed with brine (200 mL), dried over Na2SO4, and concentrated. The residue was purified by flash chromatography on silica gel (10-30% EtOAc/hexane eluent) to provide 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile as a yellow crystalline solid (4.01 g, 89% yield) (Note: This compound does not ionize well on LC/MS. It does not have intense UV absorption at 220 nM. The TLC Rf is 0.6 in 30% EA/Hexane).
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:14][CH2:15][O:16][CH2:17][CH2:18]Cl>CS(C)=O.O.Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.79 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.18 g
Type
reactant
Smiles
ClCCOCCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
resulting in a dark purple solution
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with Et2O (3×200 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (10-30% EtOAc/hexane eluent)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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